molecular formula C14H17N3 B3143434 4-(Piperazin-1-ylmethyl)quinoline CAS No. 524673-95-8

4-(Piperazin-1-ylmethyl)quinoline

Cat. No.: B3143434
CAS No.: 524673-95-8
M. Wt: 227.3 g/mol
InChI Key: GIZRHQKDMZBGBP-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)quinoline is an organic compound that belongs to the quinoline family. It has a molecular weight of 263.77 and its linear formula is C14H18ClN3 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H . The SMILES string is N1(CC2=CC=NC3=CC=CC=C23)CCNCC1.Cl .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a storage temperature of +4°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl) quinolone-3-carbaldehyde derivatives were synthesized and characterized, revealing their potential for antimicrobial activity through in-silico molecular docking studies against DNA Gyrase A and N-myristoyltransferase target proteins (Desai et al., 2017).

Pharmacological Applications

  • A series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited significant antiproliferative activity against various human cancer cell lines, suggesting their potential as anti-cancer agents (Harishkumar et al., 2018).
  • The structural core of 7-chloro-4-(piperazin-1-yl)quinoline has been identified as crucial in medicinal chemistry, showing a wide range of pharmacological profiles such as antimalarial, anticancer, and antifungal properties (El-Azzouny et al., 2020).
  • Novel 4-piperazinylquinoline derivatives based on the isatin scaffold were synthesized, displaying cytotoxic effects on human breast tumor cell lines. This highlights their potential as prototypes for a new class of anti-breast cancer agents (Solomon et al., 2010).

Antimicrobial Activity

  • Novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles were synthesized, characterized, and shown to possess in vitro antimicrobial activity, validated by docking against various target enzymes (Marganakop et al., 2022).

Selective Enzyme Inhibition

  • Piperidine/piperazine ureas represented by specific compounds showed high in vitro potencies and selectivity as inhibitors of fatty acid amide hydrolase (FAAH), suggesting potential therapeutic applications for pain, inflammation, and central nervous system disorders without the undesirable side effects observed with direct cannabinoid receptor agonists (Ahn et al., 2007).

Safety and Hazards

The safety information available indicates that 4-(Piperazin-1-ylmethyl)quinoline hydrochloride is classified under Hazard Classifications Eye Irrit. . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZRHQKDMZBGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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